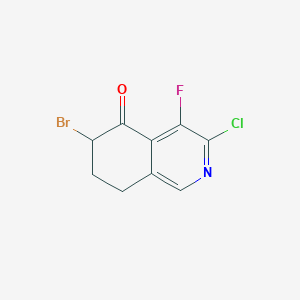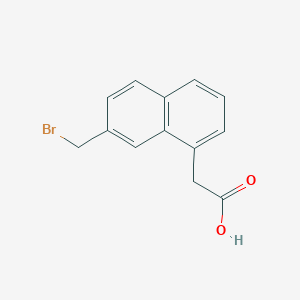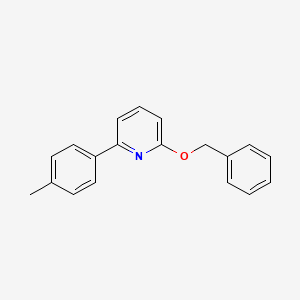
2-(Benzyloxy)-6-(p-tolyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-6-(p-tolyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a benzyloxy group at the 2-position and a p-tolyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-(p-tolyl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. For example, benzyl alcohol can react with a suitable leaving group on the pyridine ring under basic conditions to form the benzyloxy derivative.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a p-tolylboronic acid and a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-6-(p-tolyl)pyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly used.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-6-(p-tolyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-6-(p-tolyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and p-tolyl groups can influence the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)pyridine: Lacks the p-tolyl group, which may affect its binding properties and reactivity.
2-(p-Tolyl)pyridine: Lacks the benzyloxy group, which may influence its solubility and chemical behavior.
6-(p-Tolyl)pyridine: Lacks the benzyloxy group, affecting its overall properties.
Uniqueness
2-(Benzyloxy)-6-(p-tolyl)pyridine is unique due to the presence of both the benzyloxy and p-tolyl groups, which can confer distinct chemical and physical properties. These groups can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
887448-98-8 |
|---|---|
Fórmula molecular |
C19H17NO |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-6-phenylmethoxypyridine |
InChI |
InChI=1S/C19H17NO/c1-15-10-12-17(13-11-15)18-8-5-9-19(20-18)21-14-16-6-3-2-4-7-16/h2-13H,14H2,1H3 |
Clave InChI |
BVMHLZHFGCPWRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B11844539.png)
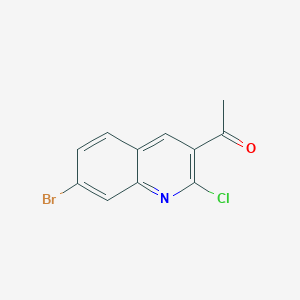


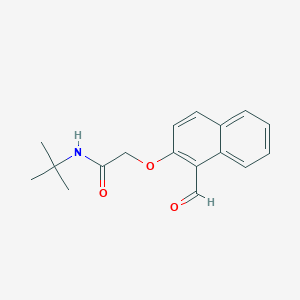
![4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione](/img/structure/B11844566.png)
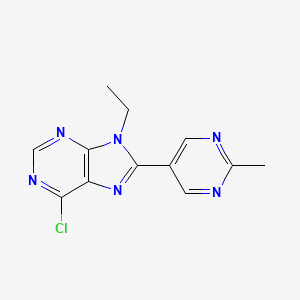
![Ethanone, 1-[3,6-bis(1,1-dimethylethyl)-1-naphthalenyl]-](/img/structure/B11844572.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B11844578.png)
![2,2-Diphenylimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B11844584.png)
